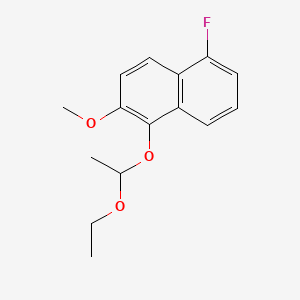
1-(1-Ethoxyethoxy)-5-fluoro-2-methoxynaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Ethoxyethoxy)-5-fluoro-2-methoxynaphthalene is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of an ethoxyethoxy group, a fluorine atom, and a methoxy group attached to the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Ethoxyethoxy)-5-fluoro-2-methoxynaphthalene typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene as the core structure.
Introduction of Functional Groups: The ethoxyethoxy group is introduced through an acetalization reaction using ethyl vinyl ether and a catalyst such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. Purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications .
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-Ethoxyethoxy)-5-fluoro-2-methoxynaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce dihydronaphthalenes .
Wissenschaftliche Forschungsanwendungen
1-(1-Ethoxyethoxy)-5-fluoro-2-methoxynaphthalene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(1-Ethoxyethoxy)-5-fluoro-2-methoxynaphthalene involves interactions with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, influencing biological processes. For example, the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the methoxy group can modulate its solubility and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1-Ethoxyethoxy)-4-vinylbenzene: Similar in structure but with a vinyl group instead of a fluorine and methoxy group.
1-Ethoxy-1-(1-ethoxyethoxy)ethane: Contains similar ethoxyethoxy groups but lacks the naphthalene core.
Uniqueness
The presence of both fluorine and methoxy groups on the naphthalene ring distinguishes it from other similar compounds, making it valuable for specialized research and industrial applications .
Eigenschaften
Molekularformel |
C15H17FO3 |
|---|---|
Molekulargewicht |
264.29 g/mol |
IUPAC-Name |
1-(1-ethoxyethoxy)-5-fluoro-2-methoxynaphthalene |
InChI |
InChI=1S/C15H17FO3/c1-4-18-10(2)19-15-12-6-5-7-13(16)11(12)8-9-14(15)17-3/h5-10H,4H2,1-3H3 |
InChI-Schlüssel |
CDMIAPRNKABPQD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C)OC1=C(C=CC2=C1C=CC=C2F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-((5-(2-Aminopyrimidine-5-carboxamido)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-yl)oxy)propanoic Acid](/img/structure/B13851432.png)
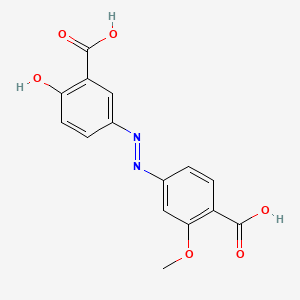

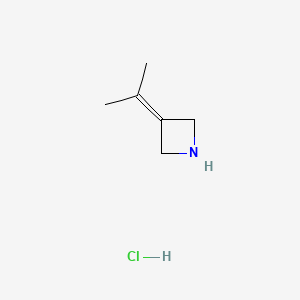
![5-Amino-1-tert-butyl-3-[(2,3-dimethylphenyl)methyl]pyrazole-4-carbonitrile](/img/structure/B13851448.png)
![[5-(4-Methyl-1-piperazinyl)imidazo[1,2-a]pyridin-2-yl]methanol](/img/structure/B13851452.png)

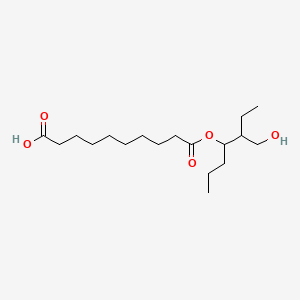
![tert-butyl N-(6,7-dihydro-5H-cyclopenta[b]pyridin-6-yl)carbamate](/img/structure/B13851472.png)
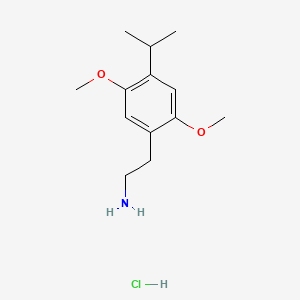
![(S)-1-(9-(2-(Dimethylamino)ethyl)-3-(hydroxymethyl)-3,4-dihydro-1H-pyrrolo[2,3-h]isoquinolin-2(7H)-yl)ethanone](/img/structure/B13851484.png)
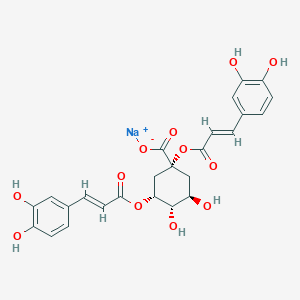
![2-Methyl-2-[[2-[2-(4-nitrophenyl)ethyl]-1,3-dioxolan-2-yl]methyl]-1,3-dioxolane](/img/structure/B13851499.png)
![[2-Methyl-5-(4-methylsulphonyl)phenyl-3-(2-methoxyethyl)-1-phenyl]-1H-pyrrole](/img/structure/B13851502.png)
